(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazine ring, a piperidine ring, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds have been designed and evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra . This suggests that the compound may also target Mycobacterium tuberculosis.
Mode of Action
It’s known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra . This suggests that the compound may interact with its targets in a way that inhibits the growth or survival of the bacteria.
Result of Action
Similar compounds have been found to be non-toxic to human cells , suggesting that the compound may have a favorable safety profile.
Action Environment
This compound has gained significant attention in scientific research, indicating its potential for further development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of pyrazine-2-ol with piperidine under specific conditions to form the pyrazin-2-yloxy-piperidine intermediate. This intermediate is then reacted with pyridine-2-carboxylic acid chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrazine or pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-3-yl)methanone
- (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-4-yl)methanone
- (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-5-yl)methanone
Uniqueness
What sets (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone apart from similar compounds is its specific arrangement of functional groups, which can lead to unique reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are crucial.
Properties
IUPAC Name |
(4-pyrazin-2-yloxypiperidin-1-yl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-15(13-3-1-2-6-17-13)19-9-4-12(5-10-19)21-14-11-16-7-8-18-14/h1-3,6-8,11-12H,4-5,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVJNFDFIAGMPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.